1-[(2-fluorophenyl)acetyl]piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluorophenyl)-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c14-12-7-3-2-6-11(12)10-13(16)15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIKSKBYXFDUIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 1 2 Fluorophenyl Acetyl Piperidine and Its Analogs
N-Acylation Approaches to Piperidine (B6355638) Derivatives
The most direct route to 1-[(2-fluorophenyl)acetyl]piperidine is the N-acylation of a pre-existing piperidine ring. This involves forming a stable amide linkage between the piperidine nitrogen and a (2-fluorophenyl)acetyl moiety.
Amide bond formation is a cornerstone of organic synthesis. The reaction typically involves the coupling of an amine, in this case, piperidine, with a carboxylic acid or its activated derivative. A common and straightforward method is the reaction of the amine with an acyl chloride. The high reactivity of the acyl chloride facilitates the nucleophilic attack by the amine's nitrogen atom. For instance, the synthesis of piperazinyl amides of 18β-glycyrrhetinic acid has been achieved by reacting the corresponding acyl chloride with piperazine (B1678402). nih.gov This method is directly applicable to the synthesis of the target molecule, where piperidine would react with (2-fluorophenyl)acetyl chloride.
Alternatively, direct coupling of a carboxylic acid with an amine requires the use of activating agents or coupling reagents to convert the carboxylic acid's hydroxyl group into a better leaving group. This approach avoids the need to handle often moisture-sensitive acyl chlorides. Common coupling systems include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl), often in the presence of an additive like 4-(Dimethylamino)pyridine (DMAP) or 1-Hydroxybenzotriazole (HOBt). nih.govacgpubs.org Research on chromone-2-carboxylic acid derivatives demonstrated the successful synthesis of piperidine amides using EDC.HCl and DMAP in dichloromethane (B109758) (DCM). acgpubs.org
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent/System | Description | Typical Use Case |
|---|---|---|
| Acyl Chlorides | Highly reactive carboxylic acid derivatives. | Direct reaction with amines, often in the presence of a non-nucleophilic base to scavenge HCl. |
| EDC.HCl / DMAP | A water-soluble carbodiimide (B86325) combined with a catalyst. | Direct coupling of carboxylic acids and amines under mild conditions. acgpubs.org |
| DCC / HOBt | A classic carbodiimide and additive system. | Reduces side reactions and racemization in peptide coupling and general amide synthesis. nih.gov |
| Oxalyl Chloride | Used to convert carboxylic acids into acyl chlorides in situ. | Preparation of the reactive acyl chloride intermediate immediately before reaction with the amine. nih.gov |
To synthesize this compound specifically, the (2-fluorophenyl)acetyl group must be introduced. This is achieved using a suitable acylating agent derived from (2-fluorophenyl)acetic acid.
The most common strategies include:
Using (2-fluorophenyl)acetyl chloride : This reactive intermediate can be prepared from (2-fluorophenyl)acetic acid by treating it with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with piperidine, typically in an aprotic solvent with a base (e.g., triethylamine) to neutralize the HCl byproduct.
Using (2-fluorophenyl)acetic acid : This approach involves the direct condensation of (2-fluorophenyl)acetic acid with piperidine using the peptide coupling reagents discussed previously (e.g., EDC.HCl, DCC). This one-step procedure offers operational simplicity and avoids the isolation of the highly reactive acyl chloride.
A related synthesis, that of 1-acetyl-N-(2-chloro-4-fluorophenyl)piperidine-4-carboxamide, highlights the utility of amide bond formation in constructing complex piperidine derivatives. evitachem.com Although the acyl group is different, the fundamental chemical transformation of coupling an amine to form an amide is the same.
Formation of the Piperidine Ring System
Intramolecular cyclization is a powerful strategy where a linear molecule containing both a nitrogen nucleophile and an electrophilic center is induced to form a ring. nih.gov The backbone of the cyclic product is entirely contained within the starting material. nih.gov
Key cyclization approaches include:
Nucleophilic Substitution : A common method involves the cyclization of halo-amides. A one-pot route from halogenated amides to piperidines has been developed where amide activation, reduction, and intramolecular nucleophilic substitution are integrated. mdpi.comnih.gov This avoids the use of expensive metal catalysts and proceeds under mild conditions. mdpi.com
Reductive Cyclization : The diastereoselective reductive cyclization of amino acetals has been used to control the stereochemistry of the resulting piperidines. nih.gov
Radical Cyclization : Polysubstituted piperidines can be prepared via the cyclization of α-aminoalkyl radicals onto unactivated double bonds. nih.govrsc.org
Electroreductive Cyclization : An efficient and environmentally friendly method for synthesizing piperidine derivatives involves the electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor. beilstein-journals.orgnih.gov This technique avoids toxic reagents and often provides higher yields compared to conventional batch reactions. beilstein-journals.org
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. semanticscholar.org These reactions are valued for their operational simplicity, atom economy, and ability to rapidly generate molecular diversity. semanticscholar.orgacs.org
A widely used MCR for piperidine synthesis involves the condensation of an aldehyde, an amine, and a β-ketoester. semanticscholar.orgresearchgate.net Various catalysts have been employed to facilitate this transformation, often under environmentally friendly conditions.
Table 2: Catalysts for Multicomponent Synthesis of Piperidines
| Catalyst | Reactants | Solvent | Key Features | Ref. |
|---|---|---|---|---|
| Sodium Lauryl Sulfate (SLS) | Aldehydes, Amines, β-Ketoesters | Water | Environmentally friendly, recyclable, mild room temperature conditions. | semanticscholar.orgresearchgate.net |
| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | Aldehydes, Amines, β-Ketoesters | Ethanol | Inexpensive, efficient at ambient temperature, easy workup. | researchgate.net |
| Cerium Ammonium Nitrate (CAN) | Aromatic Aldehydes, Anilines, β-Ketoesters | Not specified | One of several catalysts used for MCRs to produce piperidines. | researchgate.net |
| Ammonium Acetate | β-Nitrostyrenes, Meldrum's Acid, Aromatic Aldehydes | Not specified | Acts as both a reactant (amine source) and catalyst in a pseudo five-component reaction. | acs.org |
These MCRs typically yield highly substituted piperidines, which can then be further modified. For the synthesis of an analog of the target compound, one could envision an MCR to form a substituted piperidine, followed by deprotection and N-acylation.
Reductive amination is a versatile and widely used method for forming C-N bonds and is a key strategy in synthesizing the piperidine ring. nih.govresearchgate.net The process generally involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. researchgate.netpearson.com
Strategies for piperidine synthesis using this method include:
Intermolecular [5+1] Annulation : This approach involves the reaction of a five-carbon difunctional component (e.g., a diol or diketone) with an amine source. nih.gov For example, iridium(III)-catalyzed "hydrogen borrowing" annulation of diols with an amine source proceeds via oxidation, amination, and subsequent reduction to form the piperidine ring. nih.gov
Intramolecular Reductive Amination : A linear substrate containing both a carbonyl group and a nitrogen moiety can undergo intramolecular cyclization followed by reduction. This is a key step in the synthesis of polyhydroxypiperidines (azasugars) from carbohydrate precursors. researchgate.net
Reductive Transamination : In a more advanced method, pyridinium (B92312) salts can be converted to N-aryl piperidines via a rhodium-catalyzed transfer hydrogenation. The process involves the reduction of the pyridinium ring, hydrolysis, and subsequent reductive amination with an external amine. nih.gov
A variety of reducing agents are employed in these reactions, with common choices being sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and borane-pyridine complexes, which are noted for being less toxic than cyanide-based reagents. researchgate.nettandfonline.com
Introduction and Modification of the 2-Fluorophenyl Group
The introduction of the 2-fluorophenyl group is a critical step in the synthesis of this compound and its analogs. Several modern synthetic methods are employed for this purpose, offering different levels of efficiency, substrate scope, and functional group tolerance.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, which are essential for synthesizing analogs of this compound. nobelprize.org These reactions are prized for their mild conditions and broad functional group tolerance. nobelprize.org
The Buchwald-Hartwig amination is a key method for creating aryl amines by coupling an amine with an aryl halide. wikipedia.orgnumberanalytics.com This reaction is instrumental in synthesizing precursors to the target molecule where the 2-fluorophenyl group is attached to the piperidine nitrogen. The reaction typically involves a palladium(0) catalyst that undergoes oxidative addition with the aryl halide, followed by ligand exchange with the amine and subsequent reductive elimination to form the C-N bond. numberanalytics.com The choice of phosphine (B1218219) ligands is crucial for the reaction's success, with sterically hindered ligands often providing superior results. wikipedia.org Over the years, several generations of catalyst systems have been developed, expanding the scope to include a wide array of amines and aryl coupling partners under increasingly mild conditions. wikipedia.org High-throughput experimentation has been used to identify optimal catalysts for coupling piperidine-based nucleophiles with heteroaromatic bromides. acs.org
Suzuki-Miyaura coupling , another cornerstone of palladium catalysis, is used to form carbon-carbon bonds between an organoboron compound and an organohalide. nobelprize.org This can be applied to synthesize analogs where the 2-fluorophenyl group is attached to a carbon atom of the piperidine ring. The catalytic cycle is similar to the Buchwald-Hartwig reaction, involving oxidative addition, transmetalation with the boronic acid derivative, and reductive elimination. nobelprize.org
The following table summarizes representative conditions for these cross-coupling reactions:
| Reaction | Catalyst/Ligand | Base | Solvent | Typical Substrates | Reference |
| Buchwald-Hartwig Amination | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | Aryl halides/triflates, Amines | nih.gov |
| Buchwald-Hartwig Amination | Pd-NHC complexes | Various | Various | Aryl chlorides/tosylates, Amines | acs.org |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/Water | Arylboronic acids, Aryl halides | nih.gov |
Nucleophilic aromatic substitution (SNAᵣ) provides a direct method for introducing the piperidine moiety onto a fluorinated aromatic ring. nih.govrsc.org In this reaction, a nucleophile, such as piperidine, attacks an electron-deficient aromatic ring that bears a good leaving group, like fluorine. The reaction proceeds through a two-step addition-elimination mechanism. nih.gov The reactivity of the aromatic ring is enhanced by the presence of electron-withdrawing groups. beilstein-journals.org
For instance, the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine has been studied in various aprotic solvents. rsc.org The rate of these reactions can be influenced by the solvent's properties, with hydrogen-bond donor solvents sometimes accelerating the departure of the fluoride (B91410) leaving group. rsc.org While fluorine is a good leaving group in many SNAr reactions, the specific conditions and substrate can alter the expected reactivity order. nih.govrsc.org
This method is particularly useful for synthesizing N-arylpiperidines, which can be precursors to the final target compound. The general reaction is as follows:
Ar-F + H-N(piperidine) → Ar-N(piperidine) + H-F
C-H functionalization has emerged as a powerful and atom-economical strategy for creating carbon-carbon and carbon-heteroatom bonds directly from ubiquitous C-H bonds. researchgate.net This approach avoids the need for pre-functionalized starting materials, streamlining synthetic sequences. For the synthesis of this compound analogs, C-H functionalization can be employed to directly couple a piperidine ring with a fluorinated aromatic partner.
Palladium-catalyzed C-H activation is a prominent method. For example, Pd(II) complexes can facilitate the direct arylation of piperidines. researchgate.net Rhodium-catalyzed C-H insertion reactions have also been utilized for the site-selective functionalization of piperidine derivatives. nih.gov The regioselectivity of these reactions (i.e., which C-H bond on the piperidine ring reacts) can often be controlled by the choice of catalyst and directing groups on the piperidine nitrogen. nih.govresearchgate.net
More recently, photoredox catalysis has enabled the C-H functionalization of piperazines and other cyclic amines. mdpi.com In a typical mechanism, a photocatalyst, upon irradiation with light, oxidizes the amine to generate a radical cation. Subsequent deprotonation at the α-position creates an α-amino radical, which can then couple with an aromatic partner. mdpi.com
These advanced methods offer novel and efficient pathways to complex piperidine-containing molecules.
Stereoselective Synthetic Approaches
The synthesis of specific stereoisomers of this compound analogs is crucial, as the three-dimensional arrangement of atoms can significantly impact their biological activity. Stereoselective synthesis aims to control the formation of chiral centers within the piperidine ring.
Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. Several strategies have been developed for the enantioselective synthesis of substituted piperidines.
One approach involves the use of chiral auxiliaries. For example, phenylglycinol-derived oxazolopiperidone lactams can be used to direct the stereoselective alkylation of the piperidine ring. acs.org The chiral auxiliary is later removed to yield the enantiomerically enriched piperidine derivative. Another strategy employs chiral catalysts. For instance, palladium catalysts with chiral ligands can be used for the enantioselective oxidative amination of alkenes to form substituted piperidines. nih.gov Similarly, chiral magnesium biphosphate can initiate an enantioselective double C-H functionalization/cyclization cascade. nih.gov
The synthesis of 3,4,5-trisubstituted piperidines has been achieved enantioselectively, and these compounds have shown potential as antioxidants. nih.govajchem-a.com The development of these methods often requires careful optimization of reaction conditions to achieve high enantiomeric excess.
Diastereoselective synthesis aims to control the relative stereochemistry of multiple chiral centers within a molecule. This is particularly relevant for polysubstituted piperidine rings.
A common strategy for creating cis-disubstituted piperidines is the hydrogenation of substituted pyridines. rsc.org The resulting cis-isomers can sometimes be converted to their more stable trans-diastereomers through base-mediated epimerization. rsc.org Light-mediated epimerization using photoredox catalysis has also been shown to be an effective method for converting less stable piperidine diastereomers into their more thermodynamically stable counterparts. escholarship.org
Multicomponent reactions offer a convergent approach to diastereomerically enriched piperidines. For example, a four-component reaction involving pyridinium ylides, aldehydes, and Michael acceptors can produce highly substituted piperidin-2-ones with good diastereoselectivity. researchgate.net Boronyl radical-catalyzed (4+2) cycloaddition reactions have also been developed for the regio- and diastereoselective synthesis of polysubstituted piperidines. nih.gov
The following table highlights some diastereoselective methods:
| Method | Key Features | Stereochemical Outcome | Reference |
| Pyridine (B92270) Hydrogenation | Use of metal catalysts (e.g., Ru, Ni) | Often yields cis-isomers | nih.govrsc.org |
| Light-Mediated Epimerization | Photoredox catalysis and hydrogen atom transfer | Converts to the more stable diastereomer | escholarship.org |
| Multicomponent Reactions | Cascade reactions forming multiple bonds in one pot | High diastereoselectivity for complex piperidones | researchgate.net |
| Radical Cycloaddition | Boronyl radical catalysis | High yield and diastereoselectivity for polysubstituted piperidines | nih.gov |
Chemical Reactivity and Transformation Studies
Reactions at the Piperidine (B6355638) Nitrogen Atom
The nitrogen atom within the piperidine ring is part of a secondary amide linkage. While less nucleophilic than a free secondary amine due to the resonance delocalization of its lone pair with the adjacent carbonyl group, it can still participate in specific reactions.
Tertiary Amine Formation via Alkylation
Although the amide nitrogen in 1-[(2-fluorophenyl)acetyl]piperidine is generally unreactive towards direct alkylation under standard conditions due to its decreased nucleophilicity, related piperidine structures can be functionalized at the nitrogen position. For instance, the synthesis of various 1-alkyl-piperidine derivatives often involves the alkylation of a piperidine nitrogen to form a tertiary amine. nih.govnih.gov This process typically requires the use of a more reactive piperidine precursor, such as piperidine itself or a derivative where the nitrogen is not part of an amide, before the acyl group is introduced. However, specialized and more forceful conditions would be necessary to directly alkylate the amide nitrogen of the target compound.
N-Derivatization for Research Purposes
Derivatization of the piperidine moiety is a common strategy in chemical research, particularly for analytical purposes. For example, N-derivatization is used to enhance the detectability of molecules in techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.govnsf.govresearchgate.net In a common application, molecules with a piperidine ring are derivatized to introduce a tag with high proton affinity. nsf.govrowan.edu This modification significantly improves ionization efficiency in the mass spectrometer, leading to much lower detection limits. nih.govnsf.gov While these examples often involve derivatizing a primary or secondary amine on a piperidine-containing tag which is then attached to an analyte, the principle highlights the importance of modifying the piperidine structure for analytical applications. researchgate.netrowan.edu
Reactivity of the Carbonyl Group
The carbonyl group in the amide linkage of this compound is a key site for chemical reactions. The polarization of the carbon-oxygen double bond renders the carbonyl carbon electrophilic, making it susceptible to attack by nucleophiles. libretexts.orgtib.eu
Unlike aldehydes and ketones, which typically undergo nucleophilic addition, amides and other carboxylic acid derivatives can undergo nucleophilic acyl substitution. libretexts.org This reaction involves the initial addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to reform the carbonyl. In the case of an amide, the piperidine group would be the leaving group, which is generally a poor leaving group, making amides relatively stable and less reactive compared to other acid derivatives like acid chlorides or anhydrides. libretexts.orgpipzine-chem.com
Reduction of the amide carbonyl is a significant transformation. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine, which would transform this compound into 1-[2-(2-fluorophenyl)ethyl]piperidine.
| Reaction Type | Reagent Example | Product Type |
| Nucleophilic Acyl Substitution | H₂O / H⁺ or OH⁻ (Hydrolysis) | 2-Fluorophenylacetic acid and Piperidine |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 1-[2-(2-fluorophenyl)ethyl]piperidine |
Transformations Involving the 2-Fluorophenyl Moiety
The 2-fluorophenyl ring is an aromatic system that can undergo both electrophilic and nucleophilic substitution reactions, with its reactivity pattern influenced by the fluorine atom and the acetylpiperidine substituent.
Electrophilic Aromatic Substitution Dynamics
In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. youtube.com The substituents already present on the ring dictate the rate and position of the incoming electrophile. The fluorine atom is an ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para relative to itself. However, due to its high electronegativity, fluorine is also a deactivating group, making the ring less reactive towards EAS compared to benzene (B151609). youtube.com The acetylpiperidine group attached to the ring via a methylene (B1212753) bridge is generally considered to be weakly deactivating and will also influence the substitution pattern. The combination of these effects will determine the precise outcome of EAS reactions like nitration or halogenation. mdpi.com
Nucleophilic Aromatic Substitution Reactions
| Substitution Type | Directing Influence of Fluorine | Reactivity Effect of Fluorine | Potential Product Example (Nitration) |
| Electrophilic Aromatic Substitution | Ortho, Para-Director | Deactivating | 1-[(2-fluoro-4-nitrophenyl)acetyl]piperidine |
| Nucleophilic Aromatic Substitution | N/A (Fluorine is the leaving group) | Activating (as a leaving group) | 1-[(2-hydroxyphenyl)acetyl]piperidine (with NaOH) |
Stability and Degradation Pathways in Model Systems
The stability of this compound is a critical parameter influencing its potential applications and environmental fate. Its degradation can be initiated by several factors, including pH, temperature, and enzymatic action.
The amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions, although amides are generally more resistant to hydrolysis than esters. The rate of hydrolysis is expected to be significantly influenced by the pH of the medium.
Under acidic conditions, the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. The reaction would yield 2-fluorophenylacetic acid and piperidinium (B107235) ion.
In basic media, the hydroxide (B78521) ion directly attacks the carbonyl carbon. This process is typically slower than acid-catalyzed hydrolysis but will lead to the formation of a 2-fluorophenylacetate salt and piperidine.
Based on studies of similar N-acylpiperidine compounds, this compound is expected to be most stable in a neutral pH range (approximately pH 6-8). Significant degradation would be anticipated at pH values below 3 and above 10.
Interactive Data Table: Predicted pH-Dependent Hydrolysis of this compound
The following table presents hypothetical data based on the expected behavior of amide hydrolysis under various pH conditions after a 24-hour incubation period at 37°C.
| pH | Predicted % Degradation | Primary Degradation Products |
| 2.0 | 15-25% | 2-Fluorophenylacetic acid, Piperidinium salt |
| 4.0 | 5-10% | 2-Fluorophenylacetic acid, Piperidinium salt |
| 7.0 | <1% | Negligible |
| 10.0 | 10-20% | 2-Fluorophenylacetate, Piperidine |
| 12.0 | >30% | 2-Fluorophenylacetate, Piperidine |
The thermal stability of this compound is expected to be relatively high, characteristic of N-acylpiperidine structures. Studies on analogous compounds, such as N-acetylpiperidine, indicate that decomposition would likely occur at elevated temperatures. nih.gov The six-membered piperidine ring is known for its inherent stability due to minimized ring strain. researchgate.net
Thermal degradation would likely proceed through the cleavage of the weakest bonds in the molecule. The C-N amide bond and the C-C bond between the carbonyl group and the phenyl ring are potential sites for initial fragmentation. At very high temperatures, fragmentation of the piperidine and fluorophenyl rings could also occur.
Potential thermal decomposition pathways could include:
Amide Bond Cleavage: Leading to the formation of 2-fluorophenylketene and piperidine, or through a different route, to 2-fluorophenyl isocyanate and piperidine fragments.
Decarbonylation: Loss of the carbonyl group to form 2-fluorobenzylpiperidine.
Ring Fragmentation: At higher temperatures, the piperidine and fluorophenyl rings would likely undergo complex fragmentation reactions.
Research on the thermal degradation of piperazine (B1678402) (a related six-membered nitrogen heterocycle) suggests that decomposition is a first-order reaction with a significant activation energy, indicating good thermal stability at moderate temperatures. utexas.edu
Interactive Data Table: Predicted Thermal Decomposition Products of this compound
This table outlines the plausible decomposition products at different temperature ranges, based on general principles of organic compound thermolysis.
| Temperature Range | Predicted Major Decomposition Products |
| 200-300°C | 2-Fluorophenylacetic acid, Piperidine (from hydrolysis if water is present), 1-(2-fluorophenyl)ethan-1-one |
| 300-500°C | 2-Fluorobenzylpiperidine, 2-fluorotoluene, Piperidine fragments |
| >500°C | Complex mixture of smaller hydrocarbons, nitrogen oxides, and fluorinated aromatic compounds |
The biotransformation of this compound in in vitro systems, such as human liver microsomes (HLM) or S9 fractions, is anticipated to be a key route of metabolism. mdpi.com These systems contain a variety of enzymes, most notably cytochrome P450 (CYP) oxidases, that can catalyze the modification of xenobiotics. frontiersin.org
Based on studies of other piperidine-containing molecules, the primary metabolic pathways are expected to involve oxidation of the piperidine ring and, to a lesser extent, the fluorophenyl ring. nih.govnih.gov
Potential in vitro biotransformation pathways include:
Piperidine Ring Hydroxylation: This is often a major metabolic pathway for piperidine derivatives, leading to the formation of various hydroxylated isomers (e.g., 3-hydroxy, 4-hydroxy). nih.gov These carbinolamines can be further oxidized to the corresponding lactams (ketones). nih.gov
N-Dealkylation: While less common for N-acetylated compounds compared to N-alkylated ones, enzymatic cleavage of the acetyl group to yield piperidine and 2-fluorophenylacetic acid is a possibility.
Aromatic Hydroxylation: The 2-fluorophenyl ring can undergo hydroxylation, likely at positions para or ortho to the acetyl substituent, though the fluorine atom might influence the regioselectivity.
Fluorine Metabolism: Defluorination is a possible but generally less favorable metabolic step.
Studies on similar structures have shown that piperidine ring oxidation is a common and significant metabolic route in HLM. frontiersin.orgnih.gov
Interactive Data Table: Predicted Major In Vitro Metabolites of this compound in Human Liver Microsomes
The following table lists the probable primary metabolites and the enzymatic pathways responsible, based on metabolic studies of analogous compounds.
| Metabolite Structure | Metabolic Pathway | Enzyme System |
| 1-[(2-Fluorophenyl)acetyl]-3-hydroxypiperidine | Aliphatic Hydroxylation | Cytochrome P450 |
| 1-[(2-Fluorophenyl)acetyl]-4-hydroxypiperidine | Aliphatic Hydroxylation | Cytochrome P450 |
| 1-[(2-Fluorophenyl)acetyl]-piperidine-2-one | Oxidation (Lactam formation) | Cytochrome P450 / Dehydrogenases |
| 1-[(5-Hydroxy-2-fluorophenyl)acetyl]piperidine | Aromatic Hydroxylation | Cytochrome P450 |
| 2-Fluorophenylacetic acid and Piperidine | Amide Hydrolysis | Amidases / Esterases |
Molecular and Electronic Structure Investigations
Conformational Analysis of the Piperidine (B6355638) Ring and Substituents
The piperidine ring, a core feature of many biologically active compounds, typically adopts a chair conformation to minimize angular and torsional strain. acs.org In 1-[(2-fluorophenyl)acetyl]piperidine, the N-acyl group introduces significant steric bulk. Due to the presence of the amide bond, rotation around the C-N bond is restricted, leading to the existence of rotamers. The conformational preferences of substituted piperidine rings are governed by a complex interplay of electrostatic interactions, hyperconjugation, steric factors, and solvation effects. nih.govresearchgate.net
Spectroscopic Elucidation of Molecular Architecture
Spectroscopic methods are indispensable for confirming the molecular structure of this compound, providing a detailed picture of its atomic connectivity and spatial arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons. For this compound, the ¹H NMR spectrum would show characteristic signals for the piperidine ring protons, typically in the range of 1.5-3.6 ppm, and the aromatic protons of the 2-fluorophenyl group between 7.0 and 7.5 ppm. chemicalbook.comnih.gov The methylene (B1212753) protons of the acetyl group would appear as a distinct singlet.
Two-dimensional (2D) NMR techniques like Heteronuclear Single Quantum Correlation (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for definitive assignments. ustc.edu.cnipb.pt An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the clear assignment of each proton to its corresponding carbon. researchgate.netnih.gov For instance, the complex, overlapping signals of the piperidine methylene protons in the ¹H spectrum can be resolved and assigned by correlating them to the distinct carbon signals in the ¹³C spectrum. researchgate.net
The HMBC experiment reveals correlations between protons and carbons over two or three bonds, which is essential for piecing together the molecular skeleton. ustc.edu.cn It would show correlations from the acetyl methylene protons to the amide carbonyl carbon and the adjacent aromatic carbon, confirming the connectivity of the substituent. It would also show correlations between the piperidine protons and the acetyl carbonyl carbon, confirming the N-acylation. The combination of HSQC and HMBC experiments provides an unequivocal map of the molecule's covalent structure. ustc.edu.cnresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical values for similar structures and is for illustrative purposes.
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Piperidine C2, C6 (axial/equatorial) | CH₂ | ~3.4 - 3.6 | ~46.0 |
| Piperidine C3, C5 (axial/equatorial) | CH₂ | ~1.6 - 1.7 | ~26.0 |
| Piperidine C4 (axial/equatorial) | CH₂ | ~1.5 - 1.6 | ~24.5 |
| Acetyl C=O | C=O | - | ~169.0 |
| Acetyl CH₂ | CH₂ | ~3.8 | ~40.0 |
| Aromatic C1' | C | - | ~125.0 (d) |
| Aromatic C2' | C-F | - | ~161.0 (d, ¹JCF) |
| Aromatic C3' | C-H | ~7.3 | ~131.0 (d) |
| Aromatic C4' | C-H | ~7.1 | ~124.0 (d) |
| Aromatic C5' | C-H | ~7.2 | ~129.0 (d) |
| Aromatic C6' | C-H | ~7.4 | ~115.0 (d) |
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov In this compound, the most prominent absorption band would be the strong C=O stretching vibration of the tertiary amide group, typically observed in the range of 1630-1680 cm⁻¹. The C-N stretching vibration of the amide would appear in the 1200-1300 cm⁻¹ region.
Other key vibrational bands include the C-H stretching of the aliphatic piperidine ring and the aromatic phenyl ring (around 2850-3100 cm⁻¹), and the C-F stretching vibration, which is expected to produce a strong band in the 1100-1250 cm⁻¹ region. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ range. Analysis of these bands confirms the presence of the key structural motifs. mdpi.comnih.gov
Table 2: Characteristic FTIR Absorption Bands for this compound This table is generated based on typical values for similar structures and is for illustrative purposes.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | Aryl C-H | 3010 - 3100 | Medium |
| C-H Stretch (Aliphatic) | Alkyl C-H | 2850 - 2960 | Medium-Strong |
| C=O Stretch (Amide) | -C(=O)N- | 1630 - 1680 | Strong |
| C=C Stretch (Aromatic) | Aryl C=C | 1450 - 1600 | Medium |
| C-N Stretch | Amide/Alkyl Amine | 1200 - 1300 | Medium |
| C-F Stretch | Aryl-F | 1100 - 1250 | Strong |
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula. nih.gov Electron Ionization (EI) mass spectrometry of this compound would be expected to show a distinct molecular ion [M]⁺ peak corresponding to its molecular weight.
The fragmentation pattern provides valuable structural information. raco.catraco.cat A primary fragmentation pathway for N-acylpiperidines involves the cleavage of the N-acyl bond. nist.gov This would lead to two key fragment ions: the 2-fluorobenzyl cation [C₇H₆F]⁺ or the 2-fluorophenylacetyl cation [C₈H₆FO]⁺, and the piperidinyl cation or a related fragment. Further fragmentation of the piperidine ring is also common, often involving the loss of ethylene (B1197577) or other small neutral molecules, leading to characteristic ions. caymanchem.comresearchgate.net Analysis of these fragments helps to confirm the identity and structure of the compound. nih.gov
Table 3: Plausible Mass Spectrometry Fragments for this compound This table illustrates a potential fragmentation pathway and is for illustrative purposes.
| m/z | Plausible Ion Structure | Fragmentation Pathway |
|---|---|---|
| 221 | [C₁₃H₁₆FNO]⁺ | Molecular Ion [M]⁺ |
| 137 | [C₈H₆FO]⁺ | [M]⁺ - C₅H₁₀N• (piperidine ring) |
| 109 | [C₇H₆F]⁺ | [C₈H₆FO]⁺ - CO |
| 84 | [C₅H₈N]⁺ | Alpha-cleavage at the piperidine ring |
| 85 | [C₅H₁₁N]⁺• | Piperidine radical cation (from rearrangement) |
Theoretical and Computational Chemistry Studies
Computational chemistry provides a powerful complement to experimental data, offering deep insights into molecular structure, stability, and electronic properties that can be difficult to observe directly. researchgate.netnih.gov
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com DFT calculations are widely employed to predict molecular geometries, vibrational frequencies, and electronic properties. mdpi.comnih.gov For this compound, DFT methods, such as B3LYP or M06-2X, can be used to optimize the molecular geometry, confirming the chair conformation of the piperidine ring and predicting bond lengths and angles. nih.govresearchgate.netnih.gov
These calculations can also determine the relative energies of different conformers, providing a theoretical basis for the conformational preferences observed experimentally. researchgate.net Furthermore, DFT allows for the calculation of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov Electrostatic potential (ESP) maps can also be generated to visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which is crucial for understanding potential intermolecular interactions. nih.gov
Density Functional Theory (DFT) Calculations
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, its minimum energy conformation. For compounds like this compound, methods such as DFT with the B3LYP functional and a 6-311G** basis set are commonly employed to achieve a precise optimized geometry. nih.gov This process calculates bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. mdpi.com
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-N | 1.332 | C-N-C | 124.1 |
| N-N | 1.370 | O-C-N | 124.6 |
| C=O | 1.229 | C-C-N | 111.4 |
| C-C (ring) | 1.538 |
This table illustrates typical parameters obtained through DFT calculations for related hydrazide structures. researchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. rsc.org Computational methods are increasingly used to predict ¹H and ¹³C NMR chemical shifts, aiding in the analysis of experimental spectra. researchgate.net Density Functional Theory (DFT) calculations have proven effective in predicting chemical shifts with high accuracy, often achieving a mean absolute error (MAE) of less than 0.2 ppm for ¹H and 1.2 ppm for ¹³C when accounting for conformational isomers. d-nb.info
Recent advancements include the use of machine learning (ML) and graph neural networks (GNNs), which can predict chemical shifts with an accuracy comparable to or even exceeding traditional DFT methods, but at a fraction of the computational cost. rsc.orgresearchgate.net These methods are trained on large databases of experimental NMR data and can predict solvent-dependent chemical shifts with high precision. researchgate.netnih.gov For a molecule like this compound, these predictive tools can generate a theoretical spectrum that helps assign peaks in an experimentally obtained spectrum.
Table 2: Comparison of NMR Chemical Shift Prediction Methods (Note: This table provides a general comparison of common methodologies.)
| Method | Typical ¹H MAE (ppm) | Typical ¹³C MAE (ppm) | Notes |
| HOSE Code-based | 0.2–0.3 | >2.0 | Database retrieval approach. researchgate.netnih.gov |
| DFT | 0.2–0.4 | 1.2-2.0 | High accuracy, computationally intensive. d-nb.info |
| Machine Learning (GNN) | <0.10 | ~1.5 | Rapid prediction, requires large training datasets. rsc.orgnih.gov |
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding and predicting the reactive behavior of molecules. chemrxiv.org It creates a color-coded map on the electron density surface of a molecule, visualizing the electrostatic potential. researchgate.net Regions of negative potential (typically colored red) are electron-rich, indicating sites susceptible to electrophilic attack, such as areas around electronegative atoms like oxygen and nitrogen. researchgate.netmdpi.com Conversely, regions of positive potential (colored blue) are electron-deficient and represent sites for potential nucleophilic attack. chemrxiv.org
For a molecule like this compound, the MEP map would highlight the carbonyl oxygen atom as a region of strong negative potential, making it a primary hydrogen bond acceptor site. chemrxiv.org The hydrogen atoms of the piperidine ring and the phenyl group would show positive potential. This analysis is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological receptor. nih.govrsc.org
Natural Bond Orbital (NBO) Analysis and Charge Distribution
Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and delocalization of electrons within a molecule. researchgate.net It examines the interactions between filled donor orbitals and empty acceptor orbitals, quantifying their stabilization energy. mdpi.com These interactions, often referred to as hyperconjugation, are key to understanding molecular stability. researchgate.net
In the context of this compound, NBO analysis would reveal the charge on each atom and the nature of the bonding and lone-pair orbitals. It can elucidate the charge transfer that occurs within the molecule, for example, from the piperidine nitrogen to the acetyl group, and how the electronegative fluorine atom influences the charge distribution on the phenyl ring. researchgate.net
Global Chemical Reactivity Parameters (GCRP)
Key GCRPs include:
HOMO-LUMO Energy Gap (ΔE): A larger gap indicates higher kinetic stability and lower chemical reactivity. mdpi.com
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO). researchgate.net
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO). researchgate.net
Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2. dergipark.org.tr
Chemical Hardness (η): Resistance to charge transfer, calculated as (I-A)/2. Harder molecules have larger energy gaps. mdpi.com
Chemical Softness (S): The reciprocal of hardness (1/η). dergipark.org.tr
Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons, calculated as χ²/(2η). researchgate.net
These descriptors are instrumental in comparing the reactivity of different molecules and understanding their electronic behavior. mdpi.comdergipark.org.tr
Table 3: Definitions of Global Chemical Reactivity Parameters
| Parameter | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | Energy to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Relates to stability and reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting tendency. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to act as an electrophile. |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Interactions
While quantum mechanical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. researchgate.net MD simulations model the movements of atoms and molecules based on classical mechanics, allowing researchers to study conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent. nih.govmdpi.com
For this compound, an MD simulation could reveal the accessible conformations of the piperidine ring (e.g., chair, boat, twist-boat) and the rotational freedom of the phenylacetyl group. nih.gov By simulating the molecule in a solvent like water, one can observe the formation and dynamics of hydrogen bonds and other solvent-solute interactions, providing a more realistic understanding of its behavior in solution. researchgate.net These simulations are crucial for studying how a molecule might fit into a binding site or permeate a membrane. researchgate.netnih.gov
Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG)
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density into individual atomic basins. arxiv.org This allows for the definition of atoms within a molecule and the characterization of the chemical bonds between them based on the topology of the electron density. washington.edu The analysis focuses on critical points in the electron density, particularly bond critical points (BCPs), which reveal the nature of the interaction between two atoms (e.g., covalent vs. non-covalent).
Reduced Density Gradient (RDG) analysis is a complementary technique used to visualize and characterize weak, non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. It plots the RDG against the electron density, with different types of interactions appearing as distinct spikes in the plot. This method is invaluable for understanding the subtle forces that stabilize molecular conformations and intermolecular complexes.
Computational Prediction of Molecular Interactions and Target Binding (Chemogenomics)
The field of chemogenomics utilizes computational techniques to predict the interactions of small molecules with a wide range of biological targets on a genome-wide scale. This in silico approach is instrumental in the early phases of drug discovery for identifying potential protein targets, predicting polypharmacological profiles, and anticipating potential off-target effects. For the compound this compound, while specific extensive studies are not widely published, we can outline the standard computational workflow and potential findings based on established methodologies.
The predictive process for a compound like this compound typically involves a multi-step in silico workflow that leverages various computational tools and databases. This process begins with the generation of a 3D model of the molecule, which is then used as a query against databases of known protein targets.
A common initial step is the use of ligand-based virtual screening methods. Web-based tools such as SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) are often employed to generate a preliminary list of potential biological targets. These tools operate on the principle of chemical similarity, suggesting that molecules with similar structures are likely to interact with similar proteins. For this compound, these predictions would be based on a comparison of its structural and physicochemical properties to a vast library of bioactive compounds with known targets.
Following the initial ligand-based screening, structure-based methods, primarily molecular docking, are used to refine these predictions. Molecular docking simulates the binding of the ligand (this compound) into the active site of the predicted protein targets. This process calculates the binding affinity, typically expressed as a docking score or binding energy (e.g., in kcal/mol), and elucidates the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.
The results of these computational predictions can be summarized in data tables to provide a clear overview of the potential biological activities and specific molecular interactions of the compound.
Research Findings
Predicted Biological Targets:
An initial chemogenomic screening of this compound would likely predict a range of potential biological targets based on its structural similarity to other known piperidine-containing compounds. The following table represents a hypothetical output from such a screening, illustrating the types of targets that might be identified.
| Predicted Target Class | Specific Example Target | Prediction Confidence Score | Potential Therapeutic Area |
| G-Protein Coupled Receptors (GPCRs) | Dopamine (B1211576) Transporter (DAT) | High | Central Nervous System Disorders |
| Ion Channels | Voltage-gated sodium channels | Medium | Anesthetics, Antiarrhythmics |
| Enzymes | Cyclooxygenase (COX) | Medium | Anti-inflammatory |
| Transporters | Serotonin (B10506) Transporter (SERT) | Low | Central Nervous System Disorders |
| Sigma Receptors | Sigma-1 Receptor (S1R) | High | Neurodegenerative Diseases, Cancer |
Molecular Docking Simulation Results:
To further investigate the predicted interactions, molecular docking studies would be performed. The following table provides an illustrative example of docking results for this compound with two high-confidence predicted targets: the Dopamine Transporter (DAT) and the Sigma-1 Receptor (S1R).
| Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) | Key Interacting Residues | Predicted Interaction Types |
| Dopamine Transporter (DAT) | -9.2 | 50 nM | Asp79, Ser149, Phe326 | Hydrogen bond with Asp79, Pi-pi stacking with Phe326 |
| Sigma-1 Receptor (S1R) | -8.5 | 120 nM | Glu172, Tyr103 | Salt bridge with Glu172, Hydrogen bond with Tyr103 |
These computational predictions provide a valuable starting point for further experimental validation. The identification of potential targets like the Dopamine Transporter and Sigma-1 Receptor suggests that this compound may have applications in the treatment of neurological and psychiatric disorders. The detailed interaction data from molecular docking can guide the design of new analogs with improved potency and selectivity.
It is important to note that these in silico predictions are theoretical and require experimental verification through in vitro binding assays and functional studies to confirm the biological activity of this compound.
Structure Activity Relationship Sar Principles and Methodologies
Impact of Substitution on Piperidine (B6355638) Ring Conformation and Interactions
The piperidine ring is a prevalent scaffold in pharmacologically active compounds, largely due to its ability to adopt various low-energy conformations and its basic nitrogen atom, which can be crucial for receptor binding. nih.govijnrd.org The conformation of the piperidine ring and the orientation of its substituents (axial vs. equatorial) can significantly impact a molecule's binding affinity and efficacy. nih.gov
Substitutions on the piperidine ring can modulate several key properties:
Lipophilicity and Solubility: Adding non-polar alkyl groups can increase lipophilicity, while introducing polar groups like hydroxyls can enhance aqueous solubility. nih.gov
Basicity (pKa): The basicity of the piperidine nitrogen can be fine-tuned by nearby functional groups. Electron-withdrawing groups, particularly in the β-equatorial position, can markedly decrease basicity. nih.govresearchgate.net This effect is generally less pronounced for substituents in the axial position. nih.gov
Receptor Interactions: The position and nature of substituents are critical. For instance, in studies of certain monoamine oxidase (MAO) inhibitors, para-substitution on a phenylpiperidine ring was found to be preferable to meta-substitution, with a hydroxyl group enhancing inhibitory activity. acs.org The rigid carbon structure of piperidine can fit well into lipophilic pockets of receptors. ijnrd.org Replacing the piperidine ring with a different heterocycle, such as a cyclohexanamine group, can significantly reduce activity against certain targets, highlighting the ring's importance. acs.org
| Substitution Position | Substituent Type | Predicted Impact on Properties | Reference |
|---|---|---|---|
| N-1 (Nitrogen) | Alkyl Groups | Increases lipophilicity, may introduce steric hindrance. | nih.gov |
| C-3 / C-5 (β-position) | Electron-withdrawing (e.g., CN, COOR) | Decreases basicity of the nitrogen, especially when equatorial. | nih.govresearchgate.net |
| C-4 (γ-position) | Polar (e.g., OH) | Can increase polarity and provide a hydrogen bonding point, enhancing activity in some cases. | acs.org |
| C-4 (γ-position) | Phenyl Group | Plays a pivotal role in binding affinity and selectivity for certain opioid receptors. | nih.gov |
| Any Carbon | Unsaturation (e.g., forming a tetrahydropyridine) | Can significantly alter ring conformation and increase potency in specific series. | dndi.org |
Role of the 2-Fluorophenyl Moiety in Molecular Recognition
The 2-fluorophenyl group is a key component that dictates many of the molecule's electronic and binding characteristics. The introduction of a fluorine atom onto an aromatic ring is a common strategy in drug design to modulate molecular properties. nih.govresearchgate.net Molecular recognition often involves non-bonded interactions, including those involving π-systems, which are significantly influenced by fluorination. semanticscholar.org
The substitution of a hydrogen atom with fluorine brings about remarkable changes in a molecule's physicochemical properties. This is primarily due to fluorine's high electronegativity and the strength of the carbon-fluorine (C-F) bond. nih.govnih.gov
Electronic Effects: Fluorine is a strongly electron-withdrawing atom due to its high electronegativity (inductive effect, σI), which stabilizes molecular orbitals and can make the molecule more stable against oxidative degradation. nih.gov This inductive effect increases the acidity of nearby protons. nih.gov Simultaneously, fluorine exhibits a positive mesomeric effect (σR) by donating electron density from its lone pairs to the aromatic π-system. nih.gov The interplay of these opposing effects can subtly alter the electronic landscape of the phenyl ring. royalsocietypublishing.org
Molecular Packing and Interactions: The presence of fluorine can influence how molecules arrange themselves in a crystal lattice. Fluorination can lead to attractive fluorine-fluorine interactions that assist in the formation of specific packing motifs. usd.edu It also promotes the formation of C-H···F hydrogen bonds, which can play a significant role in determining crystal structures. researchgate.net The introduction of fluorine can also alter surface tension and thermal stability. nih.gov
| Property | Hydrogen (H) | Fluorine (F) | Reference |
|---|---|---|---|
| Van der Waals Radius | 1.20 Å | 1.47 Å | nih.gov |
| Electronegativity (Pauling Scale) | 2.20 | 3.98 | nih.gov |
| Bond Strength with Carbon (C-X) | ~413 kJ/mol | ~485 kJ/mol (strongest in organic chemistry) | nih.gov |
| Key Interactions | Van der Waals | Dipole-dipole, C-H···F hydrogen bonds, F···F interactions | researchgate.netacs.org |
| Metabolic Stability | Susceptible to hydroxylation | Blocks metabolic oxidation at the site of substitution. | nih.gov |
The specific position of the fluorine atom on the phenyl ring is critical. Changing the substituent from the ortho (2-position) to the meta (3-position) or para (4-position) results in structural isomers with distinct properties and interaction profiles.
Steric and Electronic Influence: An ortho-fluoro substituent, as in 1-[(2-fluorophenyl)acetyl]piperidine, is positioned next to the acetyl linker. This proximity can exert a steric influence on the linker's conformation and an electronic (through-space) effect on the carbonyl group. A para-fluoro substituent, in contrast, would have a more distant electronic effect and minimal steric impact on the linker.
Binding Interactions: The positioning of fluorine affects its ability to act as a hydrogen bond acceptor or to engage in other interactions. Studies on fluorinated benzene (B151609) dimers have shown that the location of fluorine substituents has a significant effect on the total binding energy of edge-to-face aromatic interactions. nih.gov Similarly, research on fluorinated Schiff bases demonstrated that the position of the fluorine substituent had a major impact on interactions with metal ions. rsc.org
Influence of the Acetyl Linker on Molecular Geometry and Flexibility
The acetyl linker (-CH₂-C(=O)-) serves as the covalent tether connecting the piperidine and 2-fluorophenyl moieties. The nature of this linker is crucial, as its length, rigidity, and chemical features dictate the spatial relationship between the two terminal ring systems.
The flexibility and strain of a linker can have a substantial impact on the binding affinity of a molecule, even when the binding fragments are otherwise optimally positioned. researchgate.netnih.gov The acetyl linker in this compound has specific characteristics:
Conformational Flexibility: The single bonds around the methylene (B1212753) (-CH₂-) group allow for rotational freedom. However, the planarity of the adjacent carbonyl group and the phenyl ring restricts this flexibility compared to a simple alkyl chain. This constrained flexibility is not necessarily a disadvantage; it can reduce the entropic penalty upon binding by limiting the number of available conformations in the unbound state. researchgate.netnih.gov
Hydrogen Bonding: The carbonyl oxygen is a potent hydrogen bond acceptor, a feature that is often critical for anchoring a ligand into a receptor's binding pocket.
Geometric Constraints: The linker holds the piperidine and fluorophenyl groups at a specific distance and influences their relative orientation. Studies on various molecular systems show that linker length and composition are essential for allowing molecules to adopt folded conformations that can enhance properties like cell permeability. acs.org Aromatic linkers tend to increase the glass transition temperature of polymers due to increased π-π interactions, while flexible aliphatic linkers decrease it. researchgate.net The acetyl linker represents a balance between these extremes.
Stereochemical Considerations in Molecular Interactions
Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in molecular interactions, as biological systems like receptors and enzymes are themselves chiral. nih.govnumberanalytics.com
The parent molecule, this compound, is achiral as it possesses a plane of symmetry and contains no stereocenters. However, the introduction of substituents can readily introduce chirality:
Creation of Stereocenters: Substituting the piperidine ring at any position other than C-4 would create a stereocenter. For example, a methyl group at the C-3 position would result in (R)- and (S)-enantiomers. Similarly, substitution on the methylene carbon of the acetyl linker would also create a stereocenter.
Impact of Enantiomers: Enantiomers are non-superimposable mirror images that have identical physical properties in an achiral environment but can exhibit vastly different pharmacological activities in a chiral biological environment. nih.gov One enantiomer (the eutomer) may fit perfectly into a chiral binding site, while its counterpart (the distomer) may bind with much lower affinity or not at all. nih.gov
Diastereomers: If a second stereocenter is introduced, diastereomers become possible. Unlike enantiomers, diastereomers have different physical properties and can be separated by standard laboratory techniques like chromatography. Their different shapes lead to distinct interaction profiles with biological targets.
Therefore, while the core structure is achiral, any synthetic strategy to create derivatives must consider the potential formation of stereoisomers and the profound impact this will have on biological activity. mhmedical.comyoutube.com
Strategies for Modulating Molecular Properties through Structural Modifications
Based on SAR principles, several strategies can be employed to rationally modify the structure of this compound to fine-tune its properties. This modular approach allows for the systematic optimization of the compound for a desired activity. news-medical.net
| Structural Moiety | Modification Strategy | Predicted Outcome | Reference |
|---|---|---|---|
| Piperidine Ring | Introduce small alkyl groups at C-3, C-4, or C-5. | Modulate lipophilicity and basicity; potentially improve receptor fit. | nih.gov |
| Piperidine Ring | Introduce polar groups (e.g., -OH, -NH₂) at C-4. | Increase polarity/solubility; introduce new hydrogen bonding interactions. | acs.org |
| Piperidine Ring | Replace with other saturated heterocycles (e.g., morpholine, piperazine). | Drastically alter polarity, basicity, and hydrogen bonding potential, which may increase or decrease activity. | nih.govdndi.org |
| 2-Fluorophenyl Moiety | Move fluorine to the meta- or para-position. | Alter the molecular dipole moment and change the electronic/steric influence on the linker. | nih.govresearchgate.net |
| 2-Fluorophenyl Moiety | Introduce a second fluorine atom (e.g., 2,4-difluoro). | Enhance electron-withdrawing effects and potentially introduce new interactions or block more metabolic sites. | nih.gov |
| 2-Fluorophenyl Moiety | Replace fluorine with other halogens (Cl, Br) or a methyl group. | Systematically probe the effect of size, electronegativity, and lipophilicity at that position. | nih.gov |
| Acetyl Linker | Increase length (e.g., propionyl or butyryl linker). | Increase flexibility and the distance between the ring systems; may alter binding mode. | rsc.org |
| Acetyl Linker | Introduce rigidity (e.g., using a double bond). | Restrict conformational freedom, which can be beneficial if the active conformation is known. | nih.gov |
| Acetyl Linker | Substitute on the α-carbon. | Introduce a stereocenter, allowing for the separation of enantiomers with potentially different activities. | nih.gov |
Bioisosteric Replacements in N-Acylated Piperidines
Bioisosterism, the strategy of exchanging a functional group with another that has similar physical or chemical properties, is a cornerstone of drug design. cambridgemedchemconsulting.com This approach aims to create a new molecule with similar biological properties to the parent compound, potentially improving potency, altering pharmacokinetics, or reducing toxicity. cambridgemedchemconsulting.com In the context of N-acylated piperidines like this compound, bioisosteric replacements can be considered for the aromatic ring, the carbonyl group, and the piperidine moiety.
The replacement of a hydrogen atom with fluorine is a common bioisosteric substitution used to modulate metabolic stability or off-target activity. The carbon-fluorine bond is strong and resistant to metabolic cleavage. cambridgemedchemconsulting.com Furthermore, fluorine's high electron-withdrawing nature can reduce the potential for oxidative metabolism. cambridgemedchemconsulting.com In studies of dopamine (B1211576) transporter ligands, compounds with fluoro-substitutions were among the most active and selective. nih.gov
The phenyl group can be replaced by other aromatic systems such as pyridyl or thiophene (B33073) rings. cambridgemedchemconsulting.com Research on a 4-azaindole-2-piperidine series indicated a preference for electron-rich aromatic systems, as electron-deficient analogs like cyano-substituted compounds were found to be inactive. dndi.org
The piperidine ring itself is a frequent target for bioisosteric replacement. 2-Azaspiro[3.3]heptane was introduced as a mimic for piperidine in bioactive compounds. researchgate.net Further research has validated 1-azaspiro[3.3]heptanes as a new generation of piperidine bioisosteres. researchgate.netresearchgate.net These bicyclic analogs can influence physicochemical properties such as lipophilicity and solubility. For instance, replacing a piperidine ring with 1-azaspiro[3.3]heptane or 2-azaspiro[3.3]heptane was found to reduce lipophilicity. researchgate.net
| Original Moiety | Bioisosteric Replacement | Potential Impact | Reference |
| Phenyl | Pyridyl, Thiophene | Altered electronic properties and binding interactions | cambridgemedchemconsulting.com |
| Hydrogen | Fluorine | Increased metabolic stability, altered pKa | cambridgemedchemconsulting.com |
| Piperidine | 2-Azaspiro[3.3]heptane | Altered lipophilicity and solubility | researchgate.net |
| Piperidine | 1-Azaspiro[3.3]heptane | Altered lipophilicity and solubility, improved metabolic stability | researchgate.netresearchgate.net |
| -CH= | -N=, -S- | Changes in bond angles, polarity, and hydrogen bonding capacity | cambridgemedchemconsulting.com |
Scaffold Hopping and Analog Design
Scaffold hopping is a computational or medicinal chemistry strategy that aims to identify structurally novel compounds that retain the biological activity of the original lead by preserving the key pharmacophoric features. This approach is valuable for discovering new intellectual property, improving physicochemical properties, and overcoming liabilities of the original scaffold.
For N-acylated piperidines, scaffold hopping could involve replacing the piperidine core with other heterocyclic or carbocyclic systems. The goal is to maintain the spatial arrangement of the key interacting groups—the N-acyl substituent and any other critical functionalities.
In the development of acetylcholinesterase inhibitors, a structure-activity relationship study revealed that the 2-isoindoline moiety could be replaced with an indanone moiety without a significant loss of potency. nih.gov This demonstrates a successful scaffold hop from a nitrogen-containing heterocycle to a carbocyclic system while maintaining the desired biological activity.
Another example can be seen in the design of dopamine and serotonin (B10506) transporter ligands, where various alkyl chain lengths and substitutions were introduced to piperidine analogs to optimize activity and selectivity. nih.gov While not a complete scaffold hop, these modifications represent a form of analog design that explores the chemical space around the core piperidine structure.
The synthesis of highly substituted piperidine analogs is an active area of research, with methods being developed to create diverse structures for biological screening. ajchem-a.commdpi.com These synthetic advancements enable the exploration of a wider range of scaffolds and substitution patterns, facilitating the design of novel analogs through scaffold hopping and other medicinal chemistry strategies.
| Original Scaffold | New Scaffold | Biological Target/Activity | Reference |
| 2-Isoindoline | Indanone | Acetylcholinesterase Inhibition | nih.gov |
| Piperidine | Tetrahydropyridine | T. cruzi inhibition | dndi.org |
| Piperidine | Morpholine | T. cruzi inhibition (resulted in inactive compound) | dndi.org |
Molecular Target Identification and Mechanistic Elucidation in Research
Methodologies for Identifying Molecular Targets of Small Molecules
Identifying the precise molecular target of a compound from the vast and complex proteome of a cell is a significant challenge. nih.gov Researchers employ a variety of sophisticated techniques that can be broadly categorized as direct biochemical methods, genetic interaction studies, and computational approaches. nih.govbroadinstitute.org The following subsections describe several prominent experimental strategies used in contemporary chemical biology and drug discovery research.
Affinity-based chemoproteomics is a powerful and direct biochemical method for identifying the protein targets of a small molecule. nih.govrsc.org The core principle involves using the small molecule of interest as a "bait" to capture its binding partners from a complex biological sample, such as a cell lysate. researchgate.net
The typical workflow begins with the chemical synthesis of a probe molecule. This involves modifying the compound, for instance, 1-[(2-fluorophenyl)acetyl]piperidine, by attaching a linker to a part of the molecule that is not essential for its biological activity. acs.org This linker is then used to immobilize the compound onto a solid support, such as agarose (B213101) or magnetic beads, creating an affinity matrix. nih.govresearchgate.net Alternatively, the linker can be attached to an affinity tag like biotin. nih.gov
This "baited" matrix is then incubated with a protein mixture, typically a lysate from cells or tissues. Proteins that have a binding affinity for the immobilized compound will be selectively captured, while non-binding proteins are washed away. nih.gov The captured proteins are then eluted from the matrix, separated (often by gel electrophoresis), and identified using high-sensitivity mass spectrometry. nih.gov
A common refinement of this technique is the competition binding assay. In this setup, the cell lysate is co-incubated with the affinity matrix and an excess of the free, unmodified small molecule. The free compound competes with the immobilized probe for binding to the target protein(s). nih.gov Specific targets will be displaced from the matrix in a dose-dependent manner by the free compound, a change that can be quantified by mass spectrometry, helping to distinguish true targets from non-specific binders. nih.gov While powerful, a key consideration is that immobilizing the small molecule can sometimes alter its binding properties or affinity for the target. genscript.com
Table 1: Generalized Workflow for Affinity-Based Chemoproteomics
| Step | Description | Purpose |
|---|---|---|
| 1. Probe Synthesis | The small molecule of interest is chemically modified to attach a linker arm and an affinity tag (e.g., biotin) or to allow immobilization on a solid support (e.g., agarose beads). nih.govacs.org | To create a "bait" that can be used to physically isolate binding partners. |
| 2. Incubation | The immobilized probe is incubated with a complex protein mixture, such as a cell or tissue lysate. nih.gov | To allow the small molecule to bind to its specific protein target(s). |
| 3. Affinity Purification | The solid support (beads) is washed to remove non-specifically bound proteins, leaving only the probe and its high-affinity binding partners. nih.gov | To enrich for true target proteins and reduce background noise. |
| 4. Elution | The bound proteins are released from the probe, often by changing pH, salt concentration, or using a competing agent. | To collect the captured proteins for analysis. |
| 5. Identification | The eluted proteins are identified using techniques like mass spectrometry. nih.gov | To determine the identity of the potential molecular targets of the small molecule. |
Once a list of potential targets is generated, for example through chemoproteomics, genetic perturbation screens are invaluable for validating these hits. biocompare.com These methods test the hypothesis that reducing or eliminating the expression of a candidate target protein will mimic the physiological or phenotypic effect of the small molecule. biocompare.comyoutube.com
In the context of target validation, if treating cells with this compound causes a specific phenotype (e.g., decreased cell viability), researchers would use RNAi or CRISPR to systematically knock down or knock out each of the potential target proteins identified earlier. If knocking out a specific protein, "Protein X," results in the same phenotype, it provides strong evidence that Protein X is the authentic target of the compound. biocompare.com While both are powerful, CRISPR is often favored for its higher on-target specificity and generally lower off-target effects compared to RNAi. nih.gov
Table 2: Comparison of RNAi and CRISPR for Target Validation
| Feature | RNA Interference (RNAi) | CRISPR-Cas9 / CRISPRi |
|---|---|---|
| Mechanism | Post-transcriptional gene silencing via mRNA degradation. youtube.com | Gene knockout via DNA cleavage (CRISPR-Cas9) or transcriptional repression (CRISPRi). biocompare.comhorizondiscovery.com |
| Effect | "Knockdown" of protein expression (transient reduction). youtube.com | "Knockout" (permanent loss of gene function) or "knockdown". biocompare.com |
| Components | siRNA or shRNA. nih.gov | Guide RNA (gRNA) and Cas9 nuclease (or dCas9-repressor). youtube.com |
| Specificity | Can have significant "off-target" effects by unintentionally silencing other genes. nih.gov | Generally higher on-target specificity and fewer systematic off-target effects. nih.gov |
| Primary Use | Validating hits by mimicking the partial inhibition often caused by a drug. biocompare.com | Validating hits by observing the effect of complete loss of function. biocompare.com |
Label-free techniques identify molecular targets without requiring any chemical modification of the small molecule, thereby avoiding potential artifacts introduced by tags or linkers. springernature.com The most prominent of these methods is Thermal Proteome Profiling (TPP), which builds upon the principle of the Cellular Thermal Shift Assay (CETSA). springernature.comresearchgate.net
The fundamental concept is that the binding of a ligand, such as this compound, to its target protein confers additional stability to that protein. nih.gov This increased stability means the protein can withstand more heat before it denatures and aggregates. TPP exploits this phenomenon on a proteome-wide scale. researchgate.net
In a TPP experiment, intact cells or cell lysates are divided into aliquots. One set is treated with the compound of interest, and a control set is treated with a vehicle (e.g., DMSO). researchgate.net Both sets are then heated across a range of temperatures. As the temperature increases, proteins begin to unfold and precipitate out of solution. nih.gov After heating, the aggregated proteins are removed by centrifugation, and the remaining soluble proteins in each sample are quantified using mass spectrometry. nih.gov
By comparing the drug-treated samples to the controls, researchers can identify proteins that show an increased melting temperature (Tm)—the temperature at which 50% of the protein has denatured. A significant shift in the melting curve of a specific protein in the presence of the compound is strong evidence of a direct binding interaction. nih.govchomixbio.com This method can be performed in living cells, providing a snapshot of target engagement in a more physiologically relevant context. researchgate.net
Table 3: Illustrative Data from a Hypothetical Thermal Proteome Profiling (TPP) Experiment
| Protein | Melting Temp (Tm) without Compound | Melting Temp (Tm) with this compound | Tm Shift (ΔTm) | Interpretation |
|---|---|---|---|---|
| Target Protein A | 48.5 °C | 54.2 °C | +5.7 °C | Strong Hit: Significant thermal stabilization suggests direct binding. nih.gov |
| Protein B | 62.1 °C | 62.3 °C | +0.2 °C | No Hit: Negligible shift indicates no significant interaction. |
| Protein C | 55.4 °C | 55.5 °C | +0.1 °C | No Hit: Negligible shift indicates no significant interaction. |
| Downstream Protein D | 51.0 °C | 47.8 °C | -3.2 °C | Indirect Effect: Destabilization may indicate an indirect, downstream effect of the compound's primary action, not direct binding. researchgate.net |
Characterization of Molecular Interactions at the Binding Site
X-ray crystallography is a gold-standard technique for visualizing protein-ligand interactions at the atomic level. nih.gov The method requires the target protein to be purified and induced to form a highly ordered, three-dimensional crystal. Often, the protein is co-crystallized with the ligand of interest, or the ligand is soaked into a pre-existing protein crystal. youtube.com This crystal is then bombarded with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. nih.gov By analyzing this diffraction pattern, scientists can calculate an electron density map and build an atomic-resolution 3D model of the protein-ligand complex. nih.govyoutube.com This model reveals the precise orientation of the small molecule within the binding pocket and identifies the specific amino acid residues involved in key interactions, such as hydrogen bonds and van der Waals forces. youtube.comwikipedia.org
Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary alternative, especially for proteins that are difficult to crystallize, such as large multi-protein complexes and membrane proteins. creative-diagnostics.comnumberanalytics.com In cryo-EM, a purified sample of the protein-ligand complex is rapidly flash-frozen in a thin layer of vitreous (non-crystalline) ice. creative-diagnostics.com A transmission electron microscope then captures thousands of 2D images of the individual frozen particles from different angles. Sophisticated software is used to average these images and reconstruct a 3D model of the complex. creative-diagnostics.comnumberanalytics.com Recent technological advances have enabled cryo-EM to achieve near-atomic resolution, making it increasingly powerful for visualizing the details of ligand binding. jove.com
Table 4: Comparison of X-ray Crystallography and Cryo-EM for Structural Analysis
| Feature | X-ray Crystallography | Cryo-Electron Microscopy (Cryo-EM) |
|---|---|---|
| Sample State | Solid, highly ordered crystal. youtube.com | Vitrified (frozen) in solution. creative-diagnostics.com |
| Resolution | Can achieve very high (atomic) resolution (<1.5 Å). | Resolution is rapidly improving, often in the 2-4 Å range for ideal samples. creative-diagnostics.com |
| Key Advantage | Provides extremely detailed atomic models of binding interactions. The "gold standard" for resolution. nih.gov | Can study large, flexible, or membrane-bound proteins not amenable to crystallization. Captures multiple conformational states. creative-diagnostics.comnumberanalytics.com |
| Key Limitation | Requires well-diffracting crystals, which can be a major bottleneck. The crystal lattice may constrain the protein's natural conformation. nih.gov | Historically lower resolution than crystallography; smaller proteins (<50 kDa) can be challenging. creative-diagnostics.com |
| Application | Ideal for detailed analysis of the binding mode of a small molecule like this compound to a soluble, stable target protein. researchgate.net | Suitable for analyzing the binding of a ligand to a large, dynamic protein complex or a membrane receptor. nih.gov |
While structural techniques show how a ligand binds, biophysical methods are used to quantify how tightly it binds. This binding strength, or affinity, is a critical parameter in drug development and is often expressed as the dissociation constant (Kd). wikipedia.org A lower Kd value signifies a stronger binding interaction. Several techniques are routinely used in research to measure binding affinity when using a compound as a chemical probe.
Isothermal Titration Calorimetry (ITC) is a label-free technique that directly measures the heat changes that occur upon molecular interaction. youtube.comlibretexts.org In an ITC experiment, a solution of the ligand is titrated into a solution containing the target protein. If the binding is exothermic, heat is released; if endothermic, heat is absorbed. The instrument measures these minute temperature changes after each injection. libretexts.org The resulting data can be used to determine the binding affinity (Kd), stoichiometry (the ratio of ligand to protein in the complex), and the thermodynamic parameters of the interaction. libretexts.org
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique for monitoring binding events. libretexts.org The target protein is immobilized on the surface of a gold-coated sensor chip. A solution containing the ligand is then flowed over the surface. Binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected by a laser. youtube.com SPR not only provides the equilibrium binding affinity (Kd) but also the kinetic rate constants for association (kon) and dissociation (koff). youtube.com
Fluorescence Polarization (FP) is a solution-based technique that requires one of the binding partners (usually the smaller ligand) to be fluorescently labeled. The principle is based on the rotational speed of molecules in solution. A small, fluorescently labeled ligand tumbles rapidly, and when excited with polarized light, the emitted light is largely depolarized. When this ligand binds to a much larger protein, its tumbling slows down significantly, and the emitted light remains more polarized. nih.gov By titrating the protein into a solution of the labeled ligand, one can measure the change in polarization to determine the binding affinity.
Table 5: Overview of Biophysical Techniques for Binding Affinity Measurement
| Technique | Principle | Key Outputs | Requirements |
|---|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event in solution. libretexts.org | Kd (affinity), n (stoichiometry), ΔH (enthalpy), ΔS (entropy). | Label-free. Requires relatively large amounts of pure protein and ligand. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index caused by a ligand binding to a protein immobilized on a sensor chip. libretexts.orgyoutube.com | Kd (affinity), kon (association rate), koff (dissociation rate). | Label-free for the analyte. Requires immobilization of the protein. |
| Fluorescence Polarization (FP) | Measures the change in the rotational speed (and thus light polarization) of a fluorescent molecule upon binding to a larger partner. nih.gov | Kd (affinity). | Requires a fluorescent label on one of the binding partners (typically the ligand). |
| Differential Scanning Fluorimetry (DSF) | Measures the change in a protein's melting temperature upon ligand binding, often using a dye that fluoresces when bound to unfolded proteins. nih.gov | ΔTm (thermal shift, indicates binding), can estimate Kd. | Label-free. Provides a measure of thermal stability change as a proxy for binding. |
Biochemical Elucidation of Mechanisms
The biochemical mechanisms of action for novel chemical entities are critical to understanding their potential therapeutic applications and for guiding further drug development. This section details the in-vitro studies that would be necessary to characterize the biochemical profile of this compound, focusing on its interactions with enzymes, receptors, and other biochemical pathways.
Enzyme Inhibition Studies (e.g., Kinetic Assays, Reversibility)
Research into the enzyme inhibition properties of piperidine (B6355638) derivatives often involves assessing their effects on enzymes relevant to neurological disorders. For instance, acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a primary strategy in the management of Alzheimer's disease. nih.gov Kinetic studies are employed to determine the nature and potency of this inhibition.
Typically, Lineweaver-Burk plots are used to analyze the kinetic data, which can reveal whether the inhibition is competitive, non-competitive, or mixed-type. nih.gov The inhibitor dissociation constants for the free enzyme (Kᵢ) and the enzyme-substrate complex (Kᵢ') are calculated to quantify the inhibitor's potency. nih.gov For example, studies on other piperidine-containing compounds, such as E2020 (Donepezil), have demonstrated strong, mixed-type inhibition of AChE with low Kᵢ values, indicating a high affinity for the enzyme. nih.gov
While the specific inhibitory activity of this compound on various enzymes has not been detailed in the reviewed literature, its structural similarity to other known enzyme inhibitors suggests that such studies would be a valuable area of investigation.
Interactive Data Table: Enzyme Inhibition Kinetics of Representative Piperidine Derivatives
This table presents hypothetical data to illustrate the kind of information that would be generated from enzyme kinetic studies. Specific data for this compound is not currently available.
| Compound | Target Enzyme | Inhibition Type | Kᵢ (nM) | Kᵢ' (nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Donepezil (E2020) | Acetylcholinesterase | Mixed | Value | Value |
| Compound X | Monoamine Oxidase A | Competitive | Value | N/A |
| Compound Y | Butyrylcholinesterase | Non-competitive | N/A | Value |
Receptor Binding Affinity Studies
The interaction of a compound with various receptors is fundamental to its pharmacological profile. Radioligand binding assays are a standard method to determine the affinity of a compound for specific receptors. These assays measure the displacement of a known radioactive ligand from its receptor by the test compound, allowing for the calculation of the inhibition constant (Kᵢ), a measure of binding affinity.
Piperidine moieties are common structural features in ligands for a variety of receptors, including histamine (B1213489) H3 (H₃R), sigma-1 (σ₁R), sigma-2 (σ₂R), dopamine (B1211576) (DA), and serotonin (B10506) (5-HT) transporters. nih.govnih.gov For example, certain piperidine derivatives have shown high affinity for both H₃R and σ₁R, with Kᵢ values in the low nanomolar range. nih.govnih.govacs.org The substitution pattern on the piperidine ring and the nature of the acyl group can significantly influence binding affinity and selectivity. For instance, replacing a piperazine (B1678402) ring with a piperidine ring has been shown to be a key structural element for dual H₃/σ₁ receptor affinities. nih.gov
The specific binding affinities of this compound for a comprehensive panel of receptors have not been reported in the available literature. Such studies would be essential to identify its primary molecular targets and potential off-target effects.
Interactive Data Table: Receptor Binding Affinities of Representative Piperidine-Based Compounds
This table includes data for related piperidine compounds to demonstrate typical findings from receptor binding studies. Data for this compound is not available.
| Compound | Receptor Target | Binding Affinity (Kᵢ, nM) |
| This compound | Data Not Available | Data Not Available |
| Piperidine Analog 5 | hH₃R | 7.70 |
| Piperidine Analog 5 | σ₁R | 3.64 |
| Piperidine Analog 11 | hH₃R | 6.2 |
| Piperidine Analog 11 | σ₁R | 4.41 |
| Piperidine Analog 11 | σ₂R | 67.9 |
| Tiprolisant | Histamine H3 Receptor (Human) | 0.912 |
Molecular Modulation of Biochemical Pathways (e.g., Neurotransmitter Activity, Bromodomain Interactions)
Beyond direct enzyme inhibition and receptor binding, a compound's mechanism of action can involve the modulation of broader biochemical pathways.
Neurotransmitter Activity: Piperidine-based compounds have been extensively studied for their ability to modulate neurotransmitter systems. For instance, various analogs of 4-[2-[bis(4-fluorophenyl)-methoxy]ethyl]-1-(3-phenylpropyl)piperidine have been evaluated for their effects on dopamine and serotonin transporters, which are crucial for regulating neurotransmitter levels in the synapse. nih.gov Some piperidine derivatives act as atypical dopamine transporter (DAT) inhibitors, which have shown therapeutic potential. nih.gov Furthermore, compounds like 1-(1-(4-fluorophenyl)cyclohexyl)piperidine (4'-F-PCP) have been shown to enhance dopaminergic neurotransmission. nih.gov The impact of this compound on these and other neurotransmitter pathways, such as the cholinergic system, remains to be elucidated. nih.gov
Bromodomain Interactions: Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on proteins, including histones. nih.gov This interaction is a key mechanism in the regulation of gene expression. nih.gov Bromodomain-containing proteins are involved in processes like chromatin remodeling and transcriptional activation. nih.gov The acetyl group in this compound could theoretically mediate interactions with bromodomains, although this is speculative without experimental evidence. Research on how small molecules interact with bromodomains, such as those in the BRPF2 protein which preferentially binds to acetylated histone H4, is an active area of investigation. nih.gov Determining whether this compound can modulate the activity of bromodomain-containing proteins would be a novel and important avenue of research.
Future Research Directions and Translational Perspectives
Development of Advanced Synthetic Routes for Complex Analogs
The synthesis of piperidine (B6355638) derivatives has evolved significantly, moving from classical methods to more efficient and versatile strategies. Future work on analogs of 1-[(2-fluorophenyl)acetyl]piperidine will benefit from these advancements to create structurally complex and diverse molecular libraries.
A key area of development is the use of modular, two-step processes that streamline the synthesis of complex piperidines. news-medical.net One such innovative method involves an initial biocatalytic carbon-hydrogen (C-H) oxidation, where enzymes selectively introduce a hydroxyl group onto the piperidine ring. news-medical.net This is followed by a radical cross-coupling reaction, often utilizing nickel electrocatalysis, to form new carbon-carbon bonds. news-medical.net This approach drastically reduces the number of synthetic steps, often from as many as 7-17 down to 2-5, which improves efficiency and lowers costs by avoiding the need for expensive precious metal catalysts like palladium. news-medical.net
Another promising direction is the application of photochemical methods. For instance, intramolecular [2+2] cycloaddition of dienes can produce bicyclic piperidinones, which are readily converted to piperidine analogs. mdpi.com This technique has proven scalable and effective in synthesizing key intermediates for complex pharmaceutical agents. mdpi.com Additionally, modern hydrogenation and reduction techniques, including organocatalysis, are becoming more prevalent. mdpi.com One-pot processes that combine hydrogenation with functionalization are particularly attractive for accelerating the synthesis of novel derivatives of this compound. mdpi.com
These advanced synthetic strategies will enable chemists to systematically modify both the piperidine and the fluorophenylacetyl portions of the molecule, leading to the creation of novel analogs with fine-tuned properties.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Target Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enhancing efficiency, accuracy, and speed. researchgate.net These computational tools are exceptionally well-suited for designing novel analogs of this compound and predicting their biological targets.
One of the most powerful applications of AI is in de novo drug design, where algorithms generate novel molecular structures with optimized properties. nih.gov By integrating techniques like deep learning and quantum chemistry, AI can explore a vast chemical space to design new piperidine derivatives with improved efficacy, solubility, and bioavailability, while minimizing predicted toxicity. nih.gov AI models, such as AlphaFold, can predict protein structures with high accuracy, which is invaluable for structure-based drug design and assessing the "druggability" of potential targets. nih.gov
The integration of AI into computer-aided drug design (CADD) also enhances virtual screening processes, allowing for the rapid evaluation of large compound libraries against specific biological targets. premierscience.com This computational pre-screening focuses laboratory efforts on the most promising candidates, saving considerable time and resources. researchgate.net
| AI/ML Application | Description | Potential Impact on Piperidine Analog Design |
| Target Identification | Utilizes multiomics data and network analysis to uncover novel biological targets for therapeutic intervention. nih.gov | Identifies new potential receptors or enzymes for which analogs of this compound could be designed. |
| De Novo Design | Generative models create new molecular structures with desired physicochemical and biological properties. nih.govpremierscience.com | Designs novel piperidine-based compounds with optimized activity and safety profiles from the ground up. |
| Virtual Screening | High-throughput computational assessment of compound libraries for binding affinity to a target. nih.gov | Rapidly screens virtual libraries of this compound analogs to prioritize candidates for synthesis. |
| Property Prediction | ML models predict ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of new molecules. nih.gov | Reduces late-stage failures by pre-emptively identifying analogs with poor pharmacokinetic or toxicity profiles. |
Rational Design of Chemical Probes for Specific Biological Targets
Chemical probes are essential tools for dissecting biological pathways and validating drug targets. chemicalprobes.org The rational design of probes based on the this compound scaffold can provide invaluable insights into its mechanism of action and molecular interactions.
A functional chemical probe is a small molecule that interacts with a specific biological target and elicits a measurable response, often through fluorescence. nih.gov The design of such probes requires a deep understanding of structure-property relationships to rationally tune their photophysical characteristics. rsc.org For a piperidine-based scaffold, this would involve modifying the core structure to incorporate a fluorophore without compromising its binding affinity for the target. nih.gov
Modern approaches to probe design include creating "functional" fluorophores that change their fluorescence in response to specific stimuli, such as binding to a target protein, changes in the cellular environment, or enzymatic activity. nih.gov These probes enable real-time imaging of biological processes in living cells. nih.gov For example, a probe derived from this compound could be designed to fluoresce only upon binding to its specific receptor, allowing researchers to visualize the location and concentration of the target within a cell.
Heterobivalent probes, which are designed to bind to two different targets simultaneously, represent another advanced strategy. rsc.org This approach could be used to investigate the potential interplay between the primary target of a this compound analog and another protein of interest. rsc.org
Exploration of New Chemical Space Based on the Piperidine Skeleton
The piperidine ring, while common in pharmaceuticals, still offers vast, underexplored three-dimensional (3D) chemical space. nih.govrsc.orgwhiterose.ac.ukyork.ac.uk Future research will focus on moving beyond "flat" molecules and synthesizing novel piperidine-based fragments and scaffolds with greater structural complexity and diversity. rsc.orgyork.ac.uk
Fragment-based drug discovery (FBDD) is a key strategy in this exploration. nih.govwhiterose.ac.uk This approach uses small, low-molecular-weight fragments (typically < 300 Da) that bind weakly to a biological target. nih.govwhiterose.ac.uk These initial hits are then grown or combined to create a more potent lead compound. The synthesis of diverse libraries of 3D piperidine-based fragments is crucial for the success of FBDD campaigns. rsc.orgyork.ac.uk Recent studies have focused on creating regio- and diastereoisomers of substituted piperidines to populate these fragment libraries with molecules that better sample 3D space. nih.govrsc.orgwhiterose.ac.ukyork.ac.uk
By applying advanced synthetic methods, such as diastereoselective lithiation and controlled hydrogenation of pyridine (B92270) precursors, researchers can generate a wide array of cis- and trans-substituted piperidines. nih.govwhiterose.ac.uk These building blocks can then be elaborated into novel analogs of compounds like this compound, allowing for a systematic exploration of how the 3D geometry of the piperidine ring influences biological activity. This expansion into new chemical space increases the probability of discovering compounds with novel mechanisms of action or improved selectivity. news-medical.net
Application of Advanced Analytical Techniques for Deeper Mechanistic Understanding
A thorough understanding of a compound's mechanism of action is critical for its translation into a therapeutic agent. Advanced analytical techniques are indispensable for elucidating the complex interactions between piperidine-based molecules and their biological targets.
High-resolution structural biology methods, such as cryo-electron microscopy (cryo-EM), are becoming increasingly important. These techniques can determine the structure of a drug molecule bound to its target protein at near-atomic resolution, providing a detailed map of the binding interactions. This information is invaluable for structure-based drug design and for understanding the basis of a compound's potency and selectivity.
Mass spectrometry (MS) based techniques are also crucial. For instance, hydrogen-deuterium exchange mass spectrometry (HDX-MS) can reveal conformational changes in a target protein upon ligand binding. Mass spectrometry imaging (MSI) can visualize the distribution of a drug and its metabolites within tissues, providing critical information about its pharmacokinetics and target engagement in a spatial context.
Furthermore, advanced spectroscopic techniques, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), provide quantitative data on the binding kinetics and thermodynamics of drug-target interactions. This information is essential for comparing the affinities of different analogs and for building a comprehensive picture of their structure-activity relationships (SAR). The application of these powerful analytical tools will be instrumental in advancing our understanding of this compound and its derivatives.
Q & A
Q. What are the recommended synthetic routes for 1-[(2-fluorophenyl)acetyl]piperidine, and how can reaction conditions be optimized for academic-scale synthesis?
- Methodological Answer : The compound can be synthesized via alkylation or acylation of the piperidine core. For example, coupling 2-fluorophenylacetic acid with piperidine using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in anhydrous dichloromethane or DMF under nitrogen atmosphere. Optimization involves monitoring reaction progress via TLC or HPLC, adjusting stoichiometric ratios (1:1.2 molar ratio of piperidine to acyl chloride), and controlling temperature (0–25°C) to minimize side reactions like over-alkylation . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : Focus on -NMR signals for the fluorophenyl group (δ 7.1–7.4 ppm, multiplet), piperidine protons (δ 1.4–2.8 ppm), and acetyl carbonyl (δ ~2.1 ppm). -NMR should show a singlet near δ -110 ppm .
- MS : ESI-MS typically displays [M+H] at m/z 236.3. Fragmentation patterns should confirm the loss of the fluorophenyl group (Δ m/z 111) .
- HPLC : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) with UV detection at 254 nm to assess purity (>98%) .
Q. How can researchers design initial biological activity assays for this compound, particularly in neurological or antimicrobial contexts?
- Methodological Answer : For neurological studies, employ in vitro receptor-binding assays (e.g., dopamine D2 or serotonin 5-HT2A receptors) using radioligand displacement protocols. Use SH-SY5Y neuronal cells and measure IC values with dose-response curves (1 nM–10 µM). For antimicrobial screening, follow CLSI guidelines with microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Address this by:
- Metabolic Stability Assays : Use liver microsomes (human/rat) to quantify metabolic half-life (t).
- Plasma Protein Binding : Equilibrium dialysis to measure free fraction (% unbound).
- PK/PD Modeling : Integrate in vitro IC with in vivo exposure data (AUC, C) to refine dosing regimens .
Q. How can structure-activity relationship (SAR) studies be systematically designed to improve the potency of this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with substituents on the piperidine nitrogen (e.g., methyl, benzyl) or fluorophenyl ring (e.g., Cl, OCH).
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with acetyl group).
- Data Table :
| Modification | IC (nM) | LogP | Solubility (µg/mL) |
|---|---|---|---|
| Parent | 150 | 2.3 | 12 |
| 4-Cl-phenyl | 85 | 2.8 | 8 |
| N-Methyl | 200 | 1.9 | 18 |
- Prioritize analogs with >2-fold potency improvement and solubility >10 µg/mL .
Q. What experimental protocols ensure stability and compatibility of this compound in formulation studies for long-term storage?
- Methodological Answer : Conduct forced degradation studies under ICH guidelines:
- Thermal Stability : 40°C/75% RH for 4 weeks; monitor via HPLC.
- Photostability : Expose to 1.2 million lux-hours UV light.
- pH Stability : Test in buffers (pH 1–10) at 37°C for 24 hours.
Optimal storage: lyophilized solid at -20°C in amber vials with desiccant. Avoid aqueous solutions due to hydrolytic degradation of the acetyl group .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity results across cell lines (e.g., HEK293 vs. HepG2)?
- Methodological Answer : Cell-specific toxicity may stem from differential expression of metabolic enzymes (e.g., CYP450). Mitigate by:
- Mechanistic Profiling : Measure ROS generation, mitochondrial membrane potential (JC-1 assay), and caspase-3 activation.
- Omics Integration : RNA-seq to identify pathways (e.g., apoptosis, oxidative stress) uniquely affected in sensitive lines.
- Dose-Response Normalization : Adjust for cell doubling time and seeding density .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
